Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-

描述

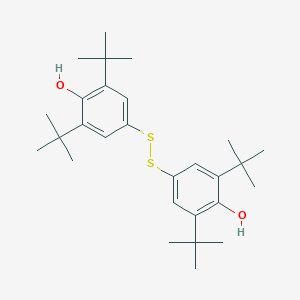

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] is an organic compound with the molecular formula C30H46O2S. . This compound is characterized by its two phenolic groups connected by a sulfur bridge, and it is widely used for its antioxidant properties.

准备方法

Synthetic Routes and Reaction Conditions

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] can be synthesized through the reaction of 2,6-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the sulfur bridge formation .

化学反应分析

Types of Reactions

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] undergoes several types of chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

Reduction: The sulfur bridge can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Halogenated phenols and other substituted derivatives.

科学研究应用

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

Biology: Investigated for its potential as an antioxidant in biological systems to protect cells from oxidative stress.

Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.

作用机制

The antioxidant properties of Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] are primarily due to its ability to donate hydrogen atoms from its phenolic groups to neutralize free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the electron-donating tert-butyl groups. The sulfur bridge also plays a role in stabilizing the radical intermediates, enhancing the overall antioxidant activity .

相似化合物的比较

Similar Compounds

Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties but lacks the sulfur bridge, making it less effective in stabilizing radical intermediates.

Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]: Similar structure but with a methylene bridge instead of a sulfur bridge, resulting in different reactivity and stability.

Phenol, 4,4’-thiobis[2-(1,1-dimethylethyl)-6-methyl-]: Contains a sulfur bridge but with different substituents, leading to variations in antioxidant activity.

Uniqueness

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] is unique due to its sulfur bridge, which significantly enhances its antioxidant properties compared to similar compounds. The presence of two tert-butyl groups on each phenolic ring further stabilizes the phenoxyl radicals, making it a highly effective antioxidant .

生物活性

Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-] (commonly referred to as DTBSP), is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula: C28H42O2S2

- Molecular Weight: 474.76 g/mol

- CAS Registry Number: 6386-58-9

- IUPAC Name: 2,6-di-tert-butyl-4-[(3,5-di-tert-butyl-4-hydroxyphenyl)disulfanyl]phenol

Antioxidant Activity

DTBSP exhibits strong antioxidant properties. Studies indicate that it can scavenge free radicals and inhibit oxidative stress in various biological systems. The antioxidant activity is often compared to other phenolic compounds such as butylated hydroxytoluene (BHT).

Anti-inflammatory Effects

Research has shown that DTBSP can reduce inflammation markers in cell lines. For instance, in RAW264.7 macrophages, DTBSP significantly downregulated the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytotoxicity

DTBSP has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity with an IC50 value of approximately 10 µg/mL against HeLa cells.

The biological activity of DTBSP is largely attributed to its ability to modulate oxidative stress pathways and influence cellular signaling cascades related to inflammation and apoptosis. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage in cells.

Case Studies

-

Antioxidant Efficacy in Animal Models:

In a study involving mice treated with DTBSP, significant increases in antioxidant enzyme levels were observed, suggesting a protective effect against oxidative damage induced by high-fat diets. -

Anti-inflammatory Studies:

In vitro studies using macrophage cell lines showed that DTBSP treatment led to a marked decrease in inflammatory cytokine production when stimulated with lipopolysaccharides (LPS). -

Cytotoxic Evaluation:

A recent investigation assessed the cytotoxic effects of DTBSP on breast cancer cell lines, demonstrating its potential as a therapeutic agent through the induction of apoptosis.

属性

IUPAC Name |

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUPRVAMTYHIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364473 | |

| Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6386-58-9 | |

| Record name | 4,4′-Dithiobis[2,6-bis(1,1-dimethylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(DISULFANEDIYL)BIS(2,6-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2ZUM2VQ6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。